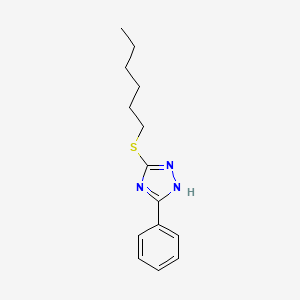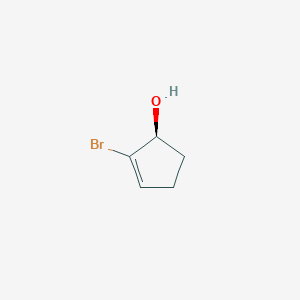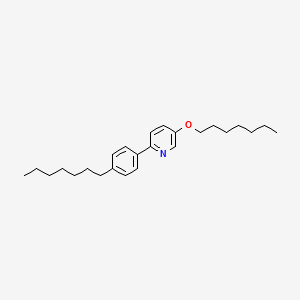
5-(Heptyloxy)-2-(4-heptylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Heptyloxy)-2-(4-heptylphenyl)pyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a heptyloxy group at the 5-position and a 4-heptylphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Heptyloxy)-2-(4-heptylphenyl)pyridine typically involves the following steps:
Formation of the Heptyloxy Group: The heptyloxy group can be introduced through the reaction of heptyl alcohol with a suitable pyridine derivative under basic conditions.
Introduction of the 4-Heptylphenyl Group: This step involves the coupling of a 4-heptylphenyl halide with the pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(Heptyloxy)-2-(4-heptylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and phenyl derivatives.
Scientific Research Applications
5-(Heptyloxy)-2-(4-heptylphenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(Heptyloxy)-2-(4-heptylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(Heptyloxy)-2-(4-methylphenyl)pyridine: Similar structure but with a methyl group instead of a heptyl group.
5-(Heptyloxy)-2-(4-ethylphenyl)pyridine: Similar structure but with an ethyl group instead of a heptyl group.
5-(Heptyloxy)-2-(4-propylphenyl)pyridine: Similar structure but with a propyl group instead of a heptyl group.
Uniqueness
5-(Heptyloxy)-2-(4-heptylphenyl)pyridine is unique due to its specific combination of heptyloxy and heptylphenyl groups, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
138599-67-4 |
|---|---|
Molecular Formula |
C25H37NO |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
5-heptoxy-2-(4-heptylphenyl)pyridine |
InChI |
InChI=1S/C25H37NO/c1-3-5-7-9-11-13-22-14-16-23(17-15-22)25-19-18-24(21-26-25)27-20-12-10-8-6-4-2/h14-19,21H,3-13,20H2,1-2H3 |
InChI Key |
GPVHSKXAHGOEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)
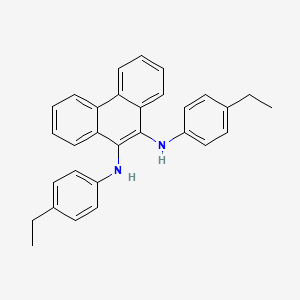
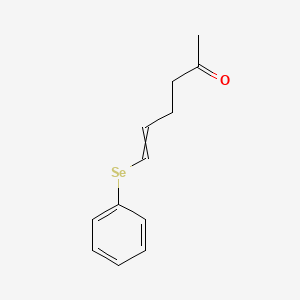
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)
![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
